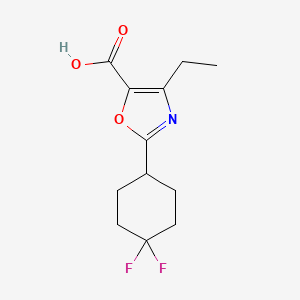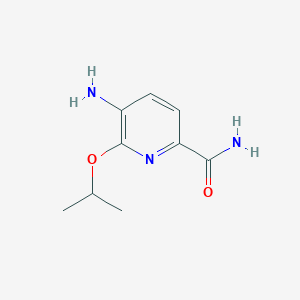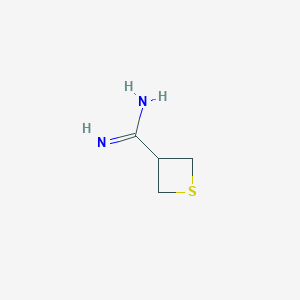
Diphenyl (1,2,3-trihydroxypropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is a chemical compound with the molecular formula C15H17O6P and a molecular weight of 324.27 . It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . This compound features a phosphonate group attached to a 1,2,3-trihydroxypropyl moiety, making it a versatile reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (1,2,3-trihydroxypropyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with glycidol under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of phosphonate synthesis can be applied. Industrial production often involves the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl (1,2,3-trihydroxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Diphenyl (1,2,3-trihydroxypropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diphenyl (1,2,3-trihydroxypropyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the 1,2,3-trihydroxypropyl moiety.
Triphenylphosphine oxide: Contains three phenyl groups instead of two.
Phenylphosphonic acid: A simpler phosphonate compound with only one phenyl group.
Uniqueness
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is unique due to its combination of a phosphonate group with a 1,2,3-trihydroxypropyl moiety. This structure provides it with distinct reactivity and versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C15H17O6P |
|---|---|
Poids moléculaire |
324.26 g/mol |
Nom IUPAC |
1-diphenoxyphosphorylpropane-1,2,3-triol |
InChI |
InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2 |
Clé InChI |
KIZVECBERHNAHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)
amine](/img/structure/B13203234.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)






![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)


![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)

